molecular formula C27H26N2O4 B11351335 N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11351335
M. Wt: 442.5 g/mol
InChI Key: SHMPJAQUCCMFCY-UHFFFAOYSA-N
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Description

N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the oxazole ring with benzyl halides in the presence of a base.

    Attachment of Ethoxyphenyl Groups: This can be done through electrophilic aromatic substitution reactions using ethoxybenzene derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N,5-bis(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-benzyl-N,5-bis(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-benzyl-N,5-bis(4-fluorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of ethoxy groups, which may impart specific electronic and steric properties

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-benzyl-N,5-bis(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H26N2O4/c1-3-31-23-14-10-21(11-15-23)26-18-25(28-33-26)27(30)29(19-20-8-6-5-7-9-20)22-12-16-24(17-13-22)32-4-2/h5-18H,3-4,19H2,1-2H3

InChI Key

SHMPJAQUCCMFCY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)OCC

Origin of Product

United States

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